molecular formula C18H17ClN2O B3928057 3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one

3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B3928057
M. Wt: 312.8 g/mol
InChI Key: DULAJQXWZIVZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a chloroaniline moiety, and a phenyl group attached to a cyclohexenone ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-chlorobenzophenone, which is then subjected to further reactions to introduce the cyclohexenone ring and the phenyl group. The reaction conditions often involve the use of solvents like toluene and reagents such as chloroacetyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed. The use of catalysts and specific reaction temperatures can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-(2-amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c19-14-6-7-17(20)18(10-14)21-15-8-13(9-16(22)11-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULAJQXWZIVZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=C(C=CC(=C2)Cl)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one
Reactant of Route 6
Reactant of Route 6
3-(2-Amino-5-chloroanilino)-5-phenylcyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.